molecular formula C26H54NO7P B1662334 Platelet activating factor CAS No. 74389-68-7

Platelet activating factor

Cat. No.: B1662334
CAS No.: 74389-68-7
M. Wt: 523.7 g/mol
InChI Key: HVAUUPRFYPCOCA-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Platelet Activating Factor (PAF) is a potent phospholipid activator that primarily targets the Platelet-Activating Factor Receptor (PAF-R) . PAF-R is a G-protein coupled receptor expressed in numerous cell types, including platelets, endothelial cells, neutrophils, monocytes, and macrophages . The binding of PAF to PAF-R leads to the activation of pro-inflammatory and prothrombotic pathways .

Mode of Action

PAF exerts its actions by stimulating the PAF-R. This interaction triggers a series of intracellular signaling events. The binding of PAF to PAF-R leads to the activation of various signaling pathways, including the Phospholipase C–IP3–Ca2+ pathway and phospholipases A2 and D . These pathways mobilize arachidonic acid from diacylglycerol, resulting in the synthesis of prostaglandins, thromboxane A2, or leukotrienes .

Biochemical Pathways

PAF plays a crucial role in several biochemical pathways. It is involved in changes to vascular permeability, the oxidative burst, chemotaxis of leukocytes, as well as augmentation of arachidonic acid metabolism in phagocytes . PAF also triggers the generation and release of microvesicle particles (MVP), which provide a mechanism to transmit PAF as well as other bioactive agents .

Pharmacokinetics

It is known that paf is continuously produced by cells involved in host defense, such as platelets, endothelial cells, neutrophils, monocytes, and macrophages . The production of PAF is controlled by the activity of PAF acetylhydrolases .

Result of Action

The action of PAF results in a variety of molecular and cellular effects. It mediates many leukocyte functions, platelet aggregation and degranulation, inflammation, and anaphylaxis . PAF also plays a pivotal role in the pathophysiology of various diseases, primarily atherosclerotic cardiovascular diseases .

Action Environment

The action of PAF can be influenced by various environmental factors. For instance, pro-oxidative stressors can generate oxidized glycerophosphocholines with PAF agonistic effects, which then trigger more enzymatic PAF synthesis via the PAF receptor . Furthermore, PAF can generate and travel via bioactive extracellular vesicles such as microvesicle particles (MVP) in response to specific stimuli .

Biochemical Analysis

Biochemical Properties

Platelet activating factor is involved in a variety of biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is known to interact with phospholipase A2, which is involved in the early stages of PAF production . It also interacts with various receptors of peptide hormones, signaling and secreted proteins, microRNAs (miRNAs), and oxidative stress, which can affect the activation of platelets .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can trigger intracellular signaling cascades, leading to diverse cellular responses such as activation of transcription factors, release of inflammatory mediators, and modulation of cell proliferation and survival pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to activate the phospholipase A2 enzyme, which is involved in its own production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it has been shown to induce preterm delivery in mice . Additionally, it has been found that PAF plays a crucial role in heart disease and strokes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it is known to be involved in the metabolism of lipids in cardiovascular disease .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation . For instance, transporters mediate the accumulation of molecules in platelet granules and, on platelet activation, their translocation across the plasma membrane .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For example, it has been reported that the presence of PAF receptor at intracellular sites such as the nucleus .

Properties

IUPAC Name

[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAUUPRFYPCOCA-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00225377
Record name 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74389-68-7
Record name Platelet-activating factor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74389-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074389687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platelet Activating Factor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02261
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLATELET-ACTIVATING FACTOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42EWD89I80
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Platelet-activating factor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062195
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Platelet activating factor
Reactant of Route 2
Reactant of Route 2
Platelet activating factor
Reactant of Route 3
Reactant of Route 3
Platelet activating factor
Reactant of Route 4
Platelet activating factor
Reactant of Route 5
Reactant of Route 5
Platelet activating factor
Reactant of Route 6
Reactant of Route 6
Platelet activating factor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.